1-Palmitoil-3-estearoil-rac-glicerol

Descripción general

Descripción

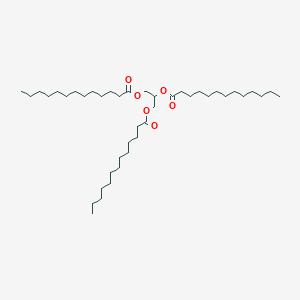

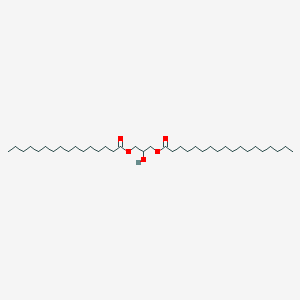

1-Palmitoyl-3-stearoyl-rac-glycerol (POS) is a triacylglycerol molecule that is significant in the food industry, particularly in the production of cocoa butter and its equivalents. It is one of the symmetric monounsaturated triacylglycerols (SMUT) that can be derived from palm stearin, a byproduct of palm oil refining . POS is composed of palmitic and stearic fatty acids attached to a glycerol backbone, which contributes to its physical properties and functionality in food products.

Synthesis Analysis

The synthesis of POS can be achieved through lipase-catalyzed interesterification, a process that involves the enzymatic rearrangement of fatty acids on the glycerol backbone. This method has been optimized using response surface methodology (RSM) to maximize the yield of POS-enriched products while minimizing the undesirable acyl migration that can alter the fatty acid composition at the sn-2 position of the glycerol . The optimal conditions for the synthesis were found to be a specific enzyme amount, reaction time, and substrate molar ratio, resulting in a product with a significant percentage of POS .

Molecular Structure Analysis

The molecular structure of POS has been studied extensively due to its polymorphism, which is the ability of a compound to exist in more than one crystalline form. New insights into the β polymorphism of POS have revealed the existence of two new triclinic crystal forms, in addition to the previously known form. These polymorphs have different melting points and enthalpies of fusion, which are critical factors in determining the mechanical and thermal properties of products like chocolate .

Chemical Reactions Analysis

POS undergoes various chemical reactions, including crystallization processes that are influenced by its molecular structure. The α-melt-mediated crystallization of POS has been investigated to understand the solidification kinetics and the transformation of the α-phase to the δ-phase. This process is influenced by temperature and time, and it is crucial for the development of desired textures and qualities in food products .

Physical and Chemical Properties Analysis

The physical and chemical properties of POS are determined by its fatty acid composition and molecular structure. The melting points and enthalpies of fusion of its polymorphs are important for its application in food products, as they affect the melting behavior and stability of the final product . The fractionation of palm stearin to enrich POS content also highlights the importance of its physical properties, as the fractionation process relies on the selective crystallization and separation of desired triacylglycerols based on their melting points .

Aplicaciones Científicas De Investigación

Investigación Lipídica

“1-Palmitoil-3-estearoil-rac-glicerol” es un diacilglicerol que contiene ácido palmítico en la posición sn-1 y ácido esteárico en la posición sn-3 . Se utiliza en la investigación lipídica, particularmente en el estudio de los roles de los lípidos en la biología, la salud y las enfermedades .

Industria Alimentaria

Este compuesto se ha encontrado en diacilgliceroles de origen de palma producidos a partir de estearina de palma, fracción media de palma, aceite de palma y oleína de palma . Se utiliza en la industria alimentaria, particularmente en la producción de queso procesado, para aumentar su viscoelasticidad .

Desarrollo Farmacéutico

“this compound” se utiliza en el desarrollo de vehículos de administración de fármacos como nanopartículas y microemulsiones . Se utiliza en la formulación de varios productos farmacéuticos .

Nutraceúticos

Este compuesto se encuentra en salvado de trigo y en extractos de granos gastados de cervecero . Estas se consideran fuentes valiosas de fitoquímicos y se utilizan en la producción de nutraceúticos .

Mecanismo De Acción

Target of Action

1-Palmitoyl-3-stearoyl-rac-glycerol is a type of diacylglycerol . Diacylglycerols are known to play a crucial role in various biological processes, including serving as a secondary messenger in intracellular signal transduction pathways .

Mode of Action

It is known that diacylglycerols, in general, can activate protein kinase c (pkc), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Biochemical Pathways

1-Palmitoyl-3-stearoyl-rac-glycerol, being a diacylglycerol, is involved in lipid metabolism pathways . It can be produced from phosphatidic acid via the action of phosphatidate phosphatase or from triacylglycerols via the action of lipases . Once formed, diacylglycerols can be further metabolized to generate a variety of other bioactive lipids .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body associated with lipoproteins, metabolized in the liver, and excreted in the feces .

Result of Action

The activation of PKC by diacylglycerols like 1-Palmitoyl-3-stearoyl-rac-glycerol can lead to a wide range of cellular responses, including cell growth, differentiation, and apoptosis . The specific effects would depend on the cell type and the specific isoform of PKC that is activated .

Action Environment

The action of 1-Palmitoyl-3-stearoyl-rac-glycerol can be influenced by various environmental factors. For instance, the presence of other lipids can affect its ability to interact with its targets . Additionally, factors such as pH and temperature can influence its stability and efficacy .

Propiedades

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTGWUUHOMAGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

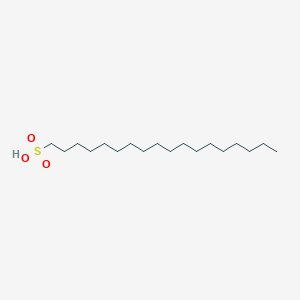

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17708-08-6 | |

| Record name | Glyceryl 1,3-palmitostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCERYL 1,3-PALMITOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/574ELF00YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

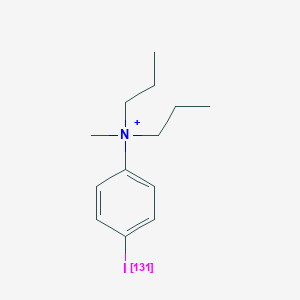

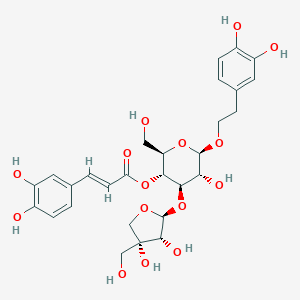

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)